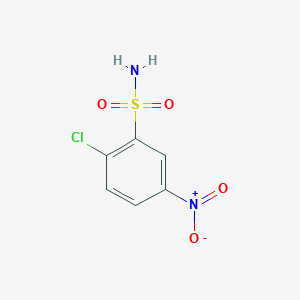

2-Chloro-5-nitrobenzenesulfonamide

Description

Nomenclature and Chemical Identification

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the compound, which is 2-chloro-5-nitrobenzenesulfonamide . nih.gov This name precisely describes the molecular structure, indicating a benzene (B151609) ring substituted with a chlorine atom at the second position, a nitro group at the fifth position, and a sulfonamide group.

CAS Registry Number

The CAS Registry Number, a unique numerical identifier assigned by the Chemical Abstracts Service (CAS), for this compound is 96-72-0 . nih.govscbt.comontosight.ai This number is a global standard used in databases, regulatory submissions, and scientific literature to unambiguously identify the substance. cas.org

Synonyms and Common Designations

Beyond its formal IUPAC name, this compound is known by several other names in literature and commercial catalogs. nih.govontosight.ai These synonyms are crucial for comprehensive literature and database searches.

| Synonym |

| Benzenesulfonamide (B165840), 2-chloro-5-nitro- |

| 2-Chloro-5-nitrobenzenesulphonamide |

| 5-nitro-2-chlorobenzenesulfonamide |

| NSC 105711 |

This table contains a selection of common synonyms. A more extensive list can be found in chemical databases such as PubChem. nih.gov

Molecular Formula

The molecular formula for this compound is C₆H₅ClN₂O₄S . nih.govscbt.comontosight.aisigmaaldrich.com This formula quantifies the number of atoms of each element present in one molecule of the compound.

InChI and SMILES Notations

For computational and database purposes, chemical structures are represented as text strings. The International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES) are two such standard notations.

| Identifier Type | Notation |

| InChI | InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) |

| SMILES | C1=CC(=C(C=C1N+[O-])S(=O)(=O)N)Cl |

Data sourced from PubChem. nih.gov

Historical Context of Sulfonamide Chemistry and this compound

The story of sulfonamides is a significant chapter in the history of medicine and chemistry. These synthetic antimicrobial agents were the first class of drugs to be used effectively against systemic bacterial infections, heralding the age of antibiotics. openaccesspub.orgwikipedia.org The journey began in the early 1930s in the laboratories of Bayer AG, where Gerhard Domagk discovered that a sulfonamide-containing dye, later named Prontosil, could cure bacterial infections in mice. openaccesspub.orghuvepharma.com This groundbreaking work, which earned Domagk the Nobel Prize in 1939, soon led to the understanding that Prontosil was a prodrug, metabolized in the body to the active antibacterial agent, sulfanilamide. openaccesspub.org

This discovery triggered a wave of research, leading to the synthesis of thousands of sulfonamide derivatives with improved efficacy and varied applications. wikipedia.org Sulfonamides became crucial during World War II, saving countless lives from bacterial infections before penicillin became widely available. wikipedia.orghuvepharma.com The development of these compounds also spurred significant legislative changes, such as the 1938 Federal Food, Drug, and Cosmetic Act in the United States, which was enacted after a poisoning tragedy involving a sulfonamide preparation. wikipedia.orghuvepharma.com

While the primary historical fame of sulfonamides lies in their antibacterial properties, the functional group itself is a versatile scaffold. This has led to the development of other important drug classes, including diuretics and hypoglycemic agents. openaccesspub.org

Within this broad context, this compound is not known for direct therapeutic use. Instead, its significance is found in its role as a chemical intermediate. Its functional groups—the chloro, nitro, and sulfonamide moieties—make it a valuable precursor in the synthesis of more complex molecules. ontosight.ai For instance, it has been identified as an important intermediate product in the creation of dyes, such as those in the triphendioxazine series. google.com Its history is therefore less about its own biological activity and more about its utility in enabling the synthesis of other scientifically and commercially important compounds.

Significance as an Intermediate in Organic Synthesis

This compound is a specialized aromatic compound that holds considerable significance as a versatile intermediate in the field of organic synthesis. Its molecular architecture, featuring a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide moiety, provides multiple reactive sites. This trifunctional nature allows it to serve as a foundational building block for the construction of more complex molecules, particularly in the synthesis of pharmaceutical and dyestuff intermediates.

The strategic placement of the electron-withdrawing nitro group and the chloro atom influences the reactivity of the entire molecule, making it a valuable precursor for a variety of chemical transformations. Researchers utilize this compound to introduce the sulfonamide functional group, a well-known pharmacophore present in many therapeutic agents, or to build heterocyclic systems and other complex scaffolds.

Key Synthetic Transformations and Applications

Detailed research has highlighted the utility of this compound in crucial synthetic pathways. One of its most important roles is as a direct precursor to other valuable chemical intermediates, such as aminobenzenesulfonamides, which are themselves key components in the synthesis of various bioactive molecules.

Synthesis of 5-Chloro-2-aminobenzenesulfonamide:

A significant application of this compound is its use in the preparation of 5-chloro-2-aminobenzenesulfonamide. This transformation is typically achieved through the chemical reduction of the nitro group. A documented method involves the reduction of this compound using iron powder in a polar solvent system, such as a mixture of methanol (B129727) and water, under heated conditions. google.com This reaction selectively converts the nitro group (-NO₂) into an amino group (-NH₂), leaving the chloro and sulfonamide groups intact.

The synthesis begins with the ammonolysis of its precursor, 2-chloro-5-nitrobenzenesulfonyl chloride, in a polar solvent to yield this compound. google.com The subsequent reduction provides a high yield of the desired amino derivative, which is a vital building block in medicinal chemistry.

| Starting Material | Key Reagents | Product | Typical Yield | Significance of Product |

|---|---|---|---|---|

| This compound | Iron Powder, Ethanol/Water | 5-Chloro-2-aminobenzenesulfonamide | Not specified in abstract | Pharmaceutical Intermediate |

| 2-Chloro-5-nitrobenzenesulfonyl chloride | Ammonia (B1221849) Water | This compound | 85.3% | Precursor for Reduction |

Role in Dye Synthesis:

The precursor to this compound, 2-chloro-5-nitrobenzenesulfonyl chloride, is an important intermediate for producing dyes. google.com Specifically, it can be converted into 2-chloro-5-nitro-benzenesulfinic acid, which is then used in the manufacture of triphendioxazine dyes. google.com This highlights the compound's relevance in the industrial chemistry sector, where it contributes to the synthesis of complex coloring agents.

Synthesis of Novel Hydrazine (B178648) Derivatives:

The reactivity of the related 2-chloro-5-nitrobenzenesulfonyl chloride is further demonstrated in its reaction with hydrazine derivatives. For instance, it reacts with 2-(4-aminophenyl)-1-formylhydrazine in a solution of N,N-dimethylacetamide, acetonitrile (B52724), and pyridine. prepchem.com This reaction forms a new, more complex sulfonamide, 2-[4-(2-chloro-5-nitrobenzenesulfonamido)phenyl]-1-formylhydrazine, showcasing how the chloro-nitro-benzenesulfonyl scaffold can be used to link different molecular fragments. prepchem.com

The functional groups of this compound make it a valuable and reactive intermediate for creating a range of organic compounds, cementing its importance in synthetic chemistry. indiafinechemicals.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJALNCZCSSGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242072 | |

| Record name | 2-Chloro-5-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-72-0 | |

| Record name | 2-Chloro-5-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNF2FJ5TNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Approaches to 2-Chloro-5-nitrobenzenesulfonamide

The most direct and traditional methods for synthesizing this compound begin with the preparation of a highly reactive sulfonyl chloride intermediate.

This pathway is a two-step process that first creates the sulfonyl chloride derivative from a readily available starting material, followed by amination to yield the final sulfonamide product.

The primary step in this sequence is the electrophilic aromatic substitution reaction known as chlorosulfonation. 4-Chloronitrobenzene is treated with an excess of chlorosulfonic acid and heated to produce the key intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride. prepchem.comgoogle.com The reaction involves the sulfonation of the benzene (B151609) ring, directed to the ortho position relative to the chlorine atom due to the directing effects of the substituents.

The reaction conditions are quite rigorous, requiring elevated temperatures over several hours to proceed effectively. prepchem.com One documented method involves stirring 4-chloronitrobenzene with a significant molar excess of chlorosulfonic acid at 130°C for six hours. prepchem.com Another approach describes heating the mixture at temperatures ranging from 100-110°C until the starting nitrochlorobenzene has been consumed. google.comprepchem.com Upon completion, the reaction mixture is typically quenched by pouring it onto ice water, causing the crude sulfonyl chloride product to precipitate. prepchem.com The reported yield for this transformation is approximately 55%. prepchem.com

Reaction Parameters for Chlorosulfonation of 4-Chloronitrobenzene

| Parameter | Value | Source(s) |

|---|---|---|

| Starting Material | 4-Chloronitrobenzene | prepchem.com |

| Reagent | Chlorosulfonic Acid | prepchem.comgoogle.com |

| Temperature | 100-130°C | prepchem.comgoogle.com |

| Reaction Time | ~6 hours | prepchem.com |

Once 2-chloro-5-nitrobenzenesulfonyl chloride is synthesized, it is converted to the final product, this compound, through ammonolysis. This nucleophilic substitution reaction involves treating the sulfonyl chloride with an ammonia (B1221849) source.

In a typical procedure, the ammonolysis is carried out by reacting the 2-chloro-5-nitrobenzenesulfonyl chloride with aqueous ammonia in a polar solvent such as water or dichloromethane. The reaction is conducted under heated conditions, with temperatures ranging from 30°C to 70°C, to facilitate the substitution of the chloride on the sulfonyl group with the amino group (-NH₂).

Multi-step Synthesis Routes

More complex synthetic pathways may be employed, often involving the creation of different types of reactive intermediates to build the target molecule.

In certain multi-step syntheses of related sulfonamide-containing molecules, an acyl chloride intermediate is generated from a corresponding carboxylic acid. This approach is exemplified in the synthesis of N-substituted nitrobenzamide derivatives. nih.gov In this type of route, a suitable benzoic acid derivative is first treated with a chlorinating agent, such as thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). nih.gov This reaction converts the carboxylic acid group (-COOH) into a more reactive acyl chloride group (-COCl). nih.gov This acyl chloride then serves as a potent electrophile for subsequent reactions, such as amide bond formation with various amines. nih.gov While not a direct synthesis of this compound itself, this methodology highlights the strategic use of acyl chloride intermediates to facilitate the construction of complex molecules containing amide functionalities.

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group (R-C=O) onto an aromatic ring. nih.govlibretexts.org This electrophilic aromatic substitution typically involves reacting an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govlibretexts.org

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. researchgate.net A key advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aromatic ketone, is less reactive than the starting material, which prevents multiple acylations from occurring. libretexts.org However, the reaction generally does not work with strongly deactivated aromatic rings, such as nitrobenzene. libretexts.org While a powerful tool for functionalizing arenes, its direct application to a pre-existing this compound core would be challenging due to the deactivating nature of the nitro and sulfonyl groups. Instead, this reaction is more strategically used earlier in a synthetic sequence to build a desired keto-aromatic framework which can then be further modified. nih.gov

Multi-step Synthesis Routes

Oxidation of Acetyl Group

A plausible, albeit multi-step, synthetic route to a key precursor of this compound involves the oxidation of an acetyl group. This pathway would typically start with a precursor such as 2'-Chloro-5'-nitroacetophenone. The acetyl side-chain (-COCH₃) can be oxidized to a carboxylic acid group (-COOH), yielding 2-Chloro-5-nitrobenzoic acid. This transformation is a standard reaction in organic chemistry, often accomplished using strong oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) is a classic reagent used for the exhaustive oxidation of alkyl chains attached to aromatic rings, converting them into a carboxylic acid. libretexts.orgmasterorganicchemistry.com The reaction with an acetophenone (B1666503) derivative would cleave the bond between the carbonyl carbon and the methyl carbon, oxidizing the carbonyl to a carboxylate. The resulting 2-Chloro-5-nitrobenzoic acid is a documented starting material for further derivatization, including chlorosulfonation and subsequent amidation to form sulfonamide derivatives. chemicalbook.com While direct conversion from the acetophenone to the final sulfonamide is not prominently documented, the oxidation of the acetyl group to a carboxylic acid represents a key initial step in a logical synthetic sequence.

Green Chemistry Approaches in the Synthesis of Precursors

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of this compound synthesis, green chemistry principles are applied, particularly in the formation of its sulfonyl chloride precursor, to mitigate the use of hazardous materials and reduce waste.

A significant green advancement is the use of bis(trichloromethyl)carbonate (BTC), also known as triphosgene, for the synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride from 2-chloro-5-nitrobenzenesulfonic acid. guidechem.com Traditional methods often rely on hazardous reagents like thionyl chloride or chlorosulfonic acid, which pose significant handling risks and produce corrosive byproducts like HCl gas. guidechem.com BTC, a stable crystalline solid, serves as a safer alternative to gaseous phosgene (B1210022). chemicalbook.comcdhfinechemical.com

The reaction involves treating the sulfonic acid with BTC in an organic solvent, such as tetrahydrofuran (B95107) (THF), in the presence of an organic base like triethylamine (B128534), which acts as a catalyst. guidechem.com This method has been shown to produce the desired sulfonyl chloride in high yields, often exceeding 90%. guidechem.com The reaction conditions can be optimized by varying the molar ratios of the reactants, temperature, and reaction time to maximize yield and purity.

| Molar Ratio (Sulfonic Acid:BTC:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1:0.4:1.8 | Tetrahydrofuran | N/A | N/A | 89.2 | 98.5 |

| 1:0.6:1.8 | Tetrahydrofuran | 60 | 6 | 93.5 | 99.1 |

| 1:0.55:1.9 | Tetrahydrofuran | 65 | 5 | 92.9 | 98.9 |

| 1:0.7:2.2 | Tetrahydrofuran | 69 | N/A | 93.1 | 99.1 |

The adoption of BTC for sulfonyl chloride synthesis offers considerable environmental and safety benefits, aligning with the core principles of green chemistry. guidechem.com

Enhanced Safety: BTC is a stable, crystalline solid, making it significantly easier and safer to handle, transport, and store compared to highly corrosive and toxic alternatives like phosgene gas, thionyl chloride, and chlorosulfonic acid. chemicalbook.comsigmaaldrich.com This reduces risks of accidental exposure and simplifies laboratory and industrial-scale operations.

Reduced Waste and Easier Post-Processing: The reaction using BTC is described as having easy post-processing and producing less waste. guidechem.com The byproducts are often more manageable than the corrosive gases and acidic residues generated by traditional methods.

Milder Reaction Conditions: The conversion of sulfonic acids to sulfonyl chlorides using BTC can be performed under mild conditions, which reduces energy consumption and the likelihood of side reactions. sigmaaldrich.com

High Yields and Purity: This green method provides high yields and product purity, making it an efficient and economically viable alternative. guidechem.comgoogle.com

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the synthesis of this compound, two key mechanistic steps are the chlorosulfonation of the aromatic ring and the conversion of a sulfonic acid to a sulfonyl chloride.

The traditional synthesis of the precursor 2-chloro-5-nitrobenzene sulfonyl chloride often starts with 4-chloro-nitrobenzene, which undergoes chlorosulfonation with chlorosulfonic acid. patsnap.com This reaction proceeds via an electrophilic aromatic substitution mechanism. The highly electrophilic sulfur trioxide (SO₃), present in chlorosulfonic acid, is attacked by the electron-rich benzene ring. The directing effects of the existing chloro and nitro groups guide the incoming sulfonyl group primarily to the position ortho to the chlorine and meta to the nitro group.

In the greener synthesis using BTC, the mechanism for the conversion of 2-chloro-5-nitrobenzenesulfonic acid to its corresponding sulfonyl chloride is believed to involve BTC acting as a phosgene equivalent. The reaction is catalyzed by a base, such as triethylamine. A plausible mechanism involves the initial activation of BTC by the catalyst. The sulfonic acid then reacts with this activated species or with phosgene generated in situ from BTC decomposition, forming a reactive mixed anhydride intermediate. This intermediate is subsequently subjected to a nucleophilic attack by a chloride ion (from the hydrochloride salt of the amine catalyst or another chloride source), which displaces the leaving group to yield the final sulfonyl chloride product.

Catalysis in the Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental profile of chemical syntheses. In the production of this compound and its precursors, catalysts are employed to facilitate key transformations.

In the green synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride, an organic base such as triethylamine is not merely an acid scavenger but acts as a catalyst. guidechem.com It facilitates the reaction between the sulfonic acid and BTC, likely by activating the BTC molecule or by participating in the formation of the reactive intermediates. prepchem.com

In the synthesis of more complex derivatives starting from precursors like 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, a catalytic amount of N,N-dimethylformamide (DMF) is often used when reacting the compound with thionyl chloride to form the acyl chloride. The DMF acts as a catalyst to form a Vilsmeier-Haack type reagent, which is a more potent acylating agent.

Furthermore, modern organic synthesis has seen the development of advanced catalytic systems for the formation of sulfonamides, including palladium-catalyzed and copper-catalyzed cross-coupling reactions. masterorganicchemistry.com While specific applications of these advanced methods for the direct synthesis of this compound are not widely detailed, they represent the frontier of catalytic sulfonamide synthesis, offering high functional group tolerance under mild conditions.

Reactivity and Derivatization of 2 Chloro 5 Nitrobenzenesulfonamide

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional group that serves as a primary site for derivatization. wikipedia.org The nitrogen atom of the sulfonamide is nucleophilic and can react with various electrophiles. This reactivity is fundamental to the synthesis of N-substituted sulfonamide derivatives.

The classic method for such derivatization involves the reaction of a sulfonyl chloride with an amine. wikipedia.org Conversely, starting with 2-chloro-5-nitrobenzenesulfonamide, the sulfonamide's N-H bond can undergo deprotonation with a base, making the nitrogen atom an even stronger nucleophile. This anion can then react with alkyl or aryl halides to yield N-substituted products. For example, the synthesis of compounds like 2-Chloro-N-(4-chloro-phenyl)-5-nitro-benzenesulfonamide demonstrates the derivatization at this position. scbt.com The acidity of the N-H bond allows for a range of acid-base reactions, which are often the initial step in more complex synthetic pathways. wikipedia.org

These reactions are crucial for creating libraries of related compounds for structure-activity relationship studies, where modifications at the sulfonamide nitrogen can significantly impact biological activity.

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a versatile functional group that can be transformed into other functionalities, most notably an amino group, through reduction.

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amine (-NH₂) is one of the most important transformations of this compound, as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the molecule. msu.edu This transformation opens up new synthetic possibilities, such as diazotization of the resulting amine or further N-alkylation.

Several methods are available for the reduction of aromatic nitro groups, offering varying degrees of selectivity and mildness. commonorganicchemistry.com The choice of reagent is critical, especially to avoid unwanted side reactions with the chloro or sulfonamide groups.

Common Reagents for Nitro Group Reduction

| Reagent/Method | Description | Selectivity Notes |

|---|---|---|

| Catalytic Hydrogenation (H₂ + Pd/C) | A common and efficient method for reducing both aromatic and aliphatic nitro groups to amines. | Highly effective but can also reduce other functional groups. May cause dehalogenation (removal of the chloro group). commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂ + Raney Nickel) | An alternative to Pd/C, often used when dehalogenation of aromatic chlorides is a concern. commonorganicchemistry.com | Less prone to causing dehalogenation compared to Pd/C. |

| Iron (Fe) in Acid | A classic and cost-effective method that provides a mild reduction of nitro groups to amines in the presence of other reducible groups. commonorganicchemistry.comgoogle.com | Generally well-tolerated by other functional groups. |

| Tin(II) Chloride (SnCl₂) | A mild reducing agent capable of selectively reducing nitro groups in the presence of other functionalities. commonorganicchemistry.com | Known for its chemoselectivity, making it suitable for complex molecules. |

| Zinc (Zn) in Acid | Similar to iron, this method offers a mild reduction of nitro groups to amines. commonorganicchemistry.comgoogle.com | Provides a reliable alternative to other metal-acid systems. |

The reduction can be chemoselective. For instance, in the degradation of the related compound 2-chloro-5-nitrophenol, the nitro group is initially reduced to a hydroxylamino group, which then undergoes further rearrangement. nih.gov This highlights that intermediate reduction products are also possible depending on the reaction conditions and catalysts used.

Reactions Involving the Chloro Substituent

The chlorine atom on the benzene (B151609) ring is subject to nucleophilic aromatic substitution (SɴAr). Aryl halides are typically unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups, such as the nitro group positioned ortho and para to the halogen, greatly facilitates this reaction. msu.edu

In this compound, the nitro group is para to the chloro substituent, and the sulfonamide group is ortho. Both groups withdraw electron density from the aromatic ring, making the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step mechanism:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitro and sulfonamide groups.

Loss of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which acts as the leaving group. msu.edu

This pathway allows for the substitution of the chloro group with a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a powerful method for introducing diverse functionalities at this position.

Reactions at the Aromatic Ring

Further electrophilic aromatic substitution on the this compound ring is challenging due to the presence of three deactivating groups. The chloro, nitro, and sulfonamide groups all withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edumasterorganicchemistry.com

However, if a reaction were to occur, the position of the new substituent would be determined by the directing effects of the existing groups:

Chloro (-Cl): Ortho, para-directing but deactivating.

Nitro (-NO₂): Meta-directing and strongly deactivating.

Sulfonamide (-SO₂NH₂): Meta-directing and strongly deactivating.

Formation of Hydrazone Derivatives from Related Compounds

Hydrazone derivatives are a significant class of compounds in medicinal chemistry, and they can be synthesized from precursors related to this compound. A common synthetic route involves the conversion of the sulfonamide moiety into a sulfonyl hydrazide, which then serves as a key intermediate. researchgate.net

The synthesis typically proceeds in two steps:

Formation of Sulfonyl Hydrazide: A benzenesulfonyl chloride derivative is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄). The nucleophilic hydrazine displaces the chloride, yielding the corresponding sulfonyl hydrazide.

Condensation to Form Hydrazone: The newly formed sulfonyl hydrazide is then condensed with an aldehyde or a ketone. The nucleophilic -NH₂ group of the sulfonyl hydrazide attacks the electrophilic carbonyl carbon, and a subsequent loss of a water molecule results in the formation of a stable sulfonyl hydrazone derivative with a C=N-N-SO₂ linkage. researchgate.netmdpi.com

This synthetic strategy allows for the creation of a large and diverse library of hydrazone derivatives by varying the aldehyde or ketone used in the condensation step. These derivatives are often evaluated for their biological activities. mdpi.com

Structure-Activity Relationship (SAR) Studies via Derivatization

Derivatization of the this compound scaffold is a common strategy in drug discovery to explore the structure-activity relationship (SAR). By systematically modifying the different functional groups, researchers can identify which parts of the molecule are essential for its biological activity and can optimize its properties.

Studies on related sulfonamide derivatives have revealed key insights:

Substitution on the Sulfonamide Nitrogen: In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the nature of the substituent on the amide nitrogen significantly influenced their antidiabetic potential. For instance, a derivative bearing a 2-methyl-5-nitro phenyl group showed the most potent activity against α-glucosidase and α-amylase, indicating that both electron-donating and electron-withdrawing groups on this part of the molecule are crucial for inhibitory action. nih.gov

Role of the Nitro Group: In the development of antitubercular agents, hybrids of nitrobenzenesulfonamide were synthesized. It was found that 2,4-dinitrobenzenesulfonamide (B1250028) derivatives were consistently more potent than the corresponding 2-nitro or 4-nitro derivatives. acs.org This suggests that the electronic properties conferred by multiple nitro groups can enhance biological activity, possibly through mechanisms involving the generation of reactive oxygen species or sulfur dioxide. acs.org

Impact of Aromatic Ring Substituents: SAR studies on thiazolyl coumarin (B35378) derivatives showed that the type and position of substituents like -F, -Cl, -OH, and -OMe on an aryl ring play an important role in urease enzyme inhibition. researchgate.net Similarly, for other sulfonamide derivatives, the presence of specific groups like a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl moiety led to higher activity compared to simpler structures like a 4-chlorobenzene-1-sulfonyl group, highlighting the importance of larger, more complex substituents in achieving desired biological effects. researchgate.net

SAR Insights from Derivatization Studies

| Modification Site | Structural Change | Impact on Biological Activity | Reference |

|---|---|---|---|

| Sulfonamide Nitrogen | Addition of various N-alkyl/aryl groups | Potency against α-glucosidase and α-amylase is highly dependent on the electronic nature of the substituent. | nih.gov |

| Nitro Group | Comparison of mono-nitro vs. di-nitro derivatives | 2,4-Dinitro derivatives showed superior antitubercular activity compared to mono-nitro analogues. | acs.org |

| Aromatic Ring | Introduction of different substituents (-F, -Cl, -OH, -OMe) | The nature and position of substituents significantly affect enzyme inhibition properties. | researchgate.net |

These studies underscore the value of this compound as a versatile starting material. Its derivatization at multiple positions allows for the fine-tuning of molecular properties to optimize interactions with biological targets.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Chloro-5-nitrobenzenesulfonamide, the aromatic region of the spectrum is of particular interest. It is expected to show signals for three distinct protons on the benzene (B151609) ring. The substitution pattern (chloro, nitro, and sulfonamide groups at positions 2, 5, and 1, respectively) dictates a specific splitting pattern for these protons. Additionally, the protons of the sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

| Parameter | Description | Source |

| Instrument | Varian A-60 | nih.gov |

| Sample Source | Calbiochem, Los Angeles, California | nih.gov |

Table 1: ¹H NMR Spectroscopy Parameters for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. Given the structure of this compound, the ¹³C NMR spectrum is predicted to display six distinct signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these signals are influenced by the attached substituents; for instance, the carbon atom bonded to the electron-withdrawing nitro group would be shifted significantly downfield.

| Parameter | Description | Source |

| Sample Source | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin | nih.gov |

Table 2: ¹³C NMR Spectroscopy Parameters for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The technique often involves preparing the sample as a KBr wafer to obtain a solid-state spectrum. nih.gov

Key vibrational frequencies include those for the sulfonamide N-H stretching, the asymmetric and symmetric stretching of the nitro (NO₂) group, the S=O stretching of the sulfonyl group, and vibrations associated with the substituted aromatic ring.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Sulfonamide (N-H stretch) | 3300-3200 |

| Aromatic (C-H stretch) | 3100-3000 |

| Nitro (NO₂) Asymmetric Stretch | 1550-1500 |

| Nitro (NO₂) Symmetric Stretch | 1350-1300 |

| Sulfonyl (S=O stretch) | 1350-1300 and 1160-1140 |

| C-Cl Stretch | 800-600 |

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other molecules with the same nominal mass. nih.gov For this compound, HRMS confirms its molecular formula as C₆H₅ClN₂O₄S.

| Parameter | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₄S | nih.govscbt.com |

| Molecular Weight (Monoisotopic) | 235.9658555 Da | nih.gov |

| Molecular Weight (Average) | 236.63 g/mol | nih.govscbt.com |

Table 4: High-Resolution Mass Spectrometry Data for this compound.

The ability of HRMS to resolve fine isotopic patterns further aids in confirming the presence of chlorine and sulfur atoms in the structure. researchgate.net

In pharmaceutical development and quality control, ensuring the purity of a drug substance is critical. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a vital tool for impurity profiling. nih.gov

The process involves using High-Performance Liquid Chromatography (HPLC) to separate the primary compound, this compound, from any potential impurities present in a sample. nih.gov As each compound elutes from the chromatography column, it is introduced into the mass spectrometer. The instrument can then generate a mass spectrum for each separated component.

For more detailed characterization, MS/MS can be employed. In this technique, the molecular ion of an impurity is selected and fragmented, creating a unique product ion spectrum. This spectrum acts as a "fingerprint" for the impurity. nih.gov This method is highly effective for identifying and tentatively structuring unknown impurities, even distinguishing between positional isomers, without the need for pre-existing reference standards. nih.gov This capability is crucial for monitoring batch-to-batch consistency and ensuring the quality of this compound.

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for both the qualitative and quantitative analysis of this compound, as well as for its purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It allows for efficient separation, identification, and quantification.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound and related nitroaromatic compounds. sielc.comsielc.comsielc.com In this method, the stationary phase is nonpolar (e.g., C18), while the mobile phase is a polar solvent mixture.

A typical RP-HPLC method for analyzing this compound and its derivatives involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid. sielc.comsielc.comsielc.com The use of formic acid renders the mobile phase compatible with mass spectrometry (MS) detectors, which can provide additional structural information. sielc.comsielc.comsielc.com The separation relies on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

Table 1: Typical Reverse-Phase HPLC Parameters for Related Compounds

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.comsielc.comsielc.com |

| Alternative Mobile Phase (MS-Compatible) | Acetonitrile (MeCN), Water, Formic Acid | sielc.comsielc.comsielc.com |

| Detection | UV, MS/MS | rsc.orgresearchgate.net |

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to dramatically faster analysis times and improved resolution. rsc.org The established RP-HPLC methods for this compound are adaptable to UPLC applications, often by transitioning to columns with smaller 3 µm particles for faster runs. sielc.comsielc.comsielc.com This is particularly advantageous in high-throughput screening and for analyzing complex mixtures where resolving closely related impurities is critical. The enhanced sensitivity and speed of UPLC, especially when coupled with tandem mass spectrometry (UHPLC–MS/MS), are invaluable for detecting trace-level impurities or metabolites. rsc.orgchromatographyonline.com

The isolation of impurities is crucial for their structural elucidation and for producing highly pure reference standards. Analytical HPLC methods developed for this compound can be scaled up for preparative separation. sielc.comsielc.com This process involves moving from a small-diameter analytical column to a larger-diameter preparative column packed with the same stationary phase material. The mobile phase composition generally remains the same, but the flow rate and sample injection volume are significantly increased to isolate milligram-to-gram quantities of the target compound or its impurities. lcms.cz This scalability is a key feature of the RP-HPLC methods used for this compound, allowing for the efficient purification of the main component and the isolation of any synthesis by-products or degradants. sielc.comsielc.com

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For many nitroaromatic compounds, GC coupled with mass spectrometry (GC-MS) is a standard analytical method. nih.gov It is used for biological monitoring of exposure to explosives and for environmental analysis. nih.govresearchgate.net

However, the direct analysis of this compound by GC can be challenging due to its relatively low volatility and the potential for thermal degradation in the high-temperature environment of the GC inlet and column. While GC-MS methods have been successfully developed for a range of nitroaromatic compounds, including nitrotoluenes and dinitrobenzenes, these are typically less polar and more volatile than a sulfonamide derivative. nih.gov Often, for less volatile compounds, a derivatization step is required to increase volatility and thermal stability before GC analysis. No direct GC analysis method for this compound was found, suggesting that HPLC is the preferred technique for its characterization.

Table 2: GC-MS Parameters Used for Analysis of Other Nitroaromatic Compounds

| Parameter | Condition | Source(s) |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govresearchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |

| Application | Determination of nitroaromatic compounds in urine and water | nih.govresearchgate.net |

| Target Analytes | Nitrobenzene, Dinitrotoluenes, Trinitrotoluene | nih.gov |

High-Performance Liquid Chromatography (HPLC)

X-ray Diffraction Studies

While a Protein Data Bank entry exists for this compound (ligand code MB1, PDB ID 2QP6), this describes its structure when bound to the active site of a carbonic anhydrase enzyme and not the crystal structure of the compound in its pure, isolated form. nih.gov

An XRD study of a pure crystalline sample of this compound would yield fundamental structural data. For illustrative purposes, the type of data obtained from such an analysis is shown in Table 3 for a different complex inorganic compound, Ba3Ga2O5Cl2. nsf.gov A similar analysis for this compound would provide its crystal system, space group, unit-cell dimensions, and other critical refinement parameters, offering unambiguous proof of its chemical structure.

Table 3: Illustrative Crystal Data and Structure Refinement Details (Data for Ba3Ga2O5Cl2)

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Cubic | nsf.gov |

| Space group | I213 | nsf.gov |

| Unit-cell dimensions (a) | 9.9282 (16) Å | nsf.gov |

| Volume (V) | 978.6 (5) ų | nsf.gov |

| Radiation type | Mo Kα | nsf.gov |

| Final R indices (I > 2σ(I)) | R1 = 0.0216, wR2 = 0.0722 | nsf.gov |

| R indices (all data) | R1 = 0.0223, wR2 = 0.0724 | nsf.gov |

Note: Data presented is for Ba3Ga2O5Cl2 and serves only to illustrate the parameters obtained from a single-crystal X-ray diffraction study. nsf.gov

Single Crystal X-ray Diffraction for Structural Elucidation

Single crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. For this compound, its structure has been elucidated within a protein complex via X-ray diffraction. ebi.ac.uk The compound, identified as ligand MB1, was co-crystallized with human carbonic anhydrase II (hCA II), and the resulting complex was analyzed. ethernet.edu.etnih.gov This study provides the precise conformation of the molecule when bound within the active site of this enzyme. ethernet.edu.et

The crystal structure of the complex was determined to a high resolution of 1.45 Å, which allows for a detailed view of the atomic positions and interactions. ebi.ac.uk Specific crystallographic data for this protein-ligand complex are provided in the table below.

Table 1: Crystallographic Data for the hCA II Complex with this compound (PDB ID: 2QP6) ebi.ac.uk

| Parameter | Value |

| PDB ID | 2QP6 |

| Resolution | 1.45 Å |

| Space Group | P 21 |

| Method | X-ray Diffraction |

| R-Value Work | 0.214 |

| R-Value Free | 0.268 |

This data pertains to the protein-ligand complex, not the isolated compound in its pure crystalline form.

Supramolecular Architectures and Intermolecular Interactions

The way molecules interact with each other in the crystalline lattice defines the supramolecular architecture. These interactions are governed by non-covalent forces. In the context of the this compound-hCA II complex, the intermolecular interactions are between the ligand and the protein's amino acid residues. ethernet.edu.et

The sulfonamide group is crucial for binding. Its deprotonated nitrogen atom coordinates directly to the catalytic zinc ion (Zn²⁺) within the enzyme's active site, a hallmark interaction for sulfonamide-based carbonic anhydrase inhibitors. Furthermore, the sulfonamide oxygens form a key hydrogen bond with the backbone amide of the amino acid residue Threonine 199. These specific, directional interactions anchor the molecule firmly within the protein's binding pocket.

In a hypothetical pure solid state of this compound, one would expect a variety of intermolecular interactions to dictate its crystal packing. These would likely include:

Hydrogen Bonding: Strong N-H···O hydrogen bonds between the sulfonamide's N-H donor and the oxygen acceptors of the nitro or sulfonyl groups of neighboring molecules.

Halogen Bonding: Cl···O or Cl···N interactions, where the chlorine atom acts as an electrophilic region (sigma-hole).

π–π Stacking: Interactions between the aromatic rings of adjacent molecules.

Computational Chemistry in Structural Elucidation and Reactivity Prediction

Computational chemistry provides powerful tools for predicting molecular structure, properties, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be employed to determine its most stable three-dimensional geometry (ground state), predict its vibrational spectra (IR and Raman), and calculate various electronic properties. These theoretical calculations can provide insights into bond lengths, bond angles, and torsional angles, which can then be compared with experimental data from X-ray crystallography if available.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other species. An MESP surface map of this compound would display regions of negative and positive potential. The map would show deep negative potential (typically colored red) around the highly electronegative oxygen atoms of the nitro and sulfonyl groups, indicating these are prime sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected near the hydrogen atoms of the sulfonamide group, highlighting their electrophilic character and ability to act as hydrogen bond donors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. For this compound, FMO analysis would calculate the energies of these orbitals. The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons (nucleophilicity). The energy of the LUMO is related to the electron affinity and its propensity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Molecular Docking Simulations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule when bound to a second. The crystal structure of the complex between this compound and human carbonic anhydrase II (PDB ID: 2QP6) provides an experimental validation of how this molecule docks into a biological target. ebi.ac.uk

In this structure, the molecule is positioned in the enzyme's active site, a conical cavity with a zinc ion at its base. The docking mode is defined by a precise set of interactions:

Table 2: Key Intermolecular Interactions of this compound in the Active Site of hCA II (PDB: 2QP6) ebi.ac.ukethernet.edu.et

| Type of Interaction | Ligand Group Involved | Protein Residue/Component Involved |

| Metal Coordination | Sulfonamide (-SO₂NH⁻) | Zinc ion (ZN 908) |

| Hydrogen Bond | Sulfonamide Oxygen | Threonine 199 (Backbone NH) |

| van der Waals | Phenyl Ring | Valine 121, Leucine 198, Tryptophan 209 |

| van der Waals | Chloro Group | Leucine 198, Proline 202 |

This binding orientation, confirmed by X-ray crystallography, demonstrates the molecule's ability to act as a potent inhibitor by directly engaging with the key catalytic components of the enzyme. ethernet.edu.et

Predicted Collision Cross Section (CCS) Values

For this compound, a predicted CCS value has been calculated and is available in public databases. The predicted value, derived from computational modeling, offers an estimation of the ion's size and shape in the gas phase. This information is crucial for the tentative identification of the compound in complex mixtures analyzed by IM-MS techniques. The PubChem database reports a predicted CCS value of 114 Ų for this compound. nih.gov

The prediction of CCS values is often achieved through various computational methods, including those based on machine learning algorithms trained on large datasets of experimentally determined CCS values. github.ionih.gov These predictive models utilize molecular descriptors to estimate the CCS of a given ion, providing a valuable resource for metabolomics and other fields where rapid and accurate compound identification is essential. github.ionih.gov

Below is a data table summarizing the predicted collision cross section value for this compound.

Table 1: Predicted Collision Cross Section (CCS) Value

| Compound Name | Predicted CCS (Ų) | Data Source |

| This compound | 114 | PubChem |

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into larger, more intricate molecular architectures. sigmaaldrich.com 2-Chloro-5-nitrobenzenesulfonamide functions as such a building block due to the reactivity of its constituent parts. sigmaaldrich.comfrontiersin.org The nitro group can be reduced to an amine, the chlorine atom can be substituted through nucleophilic aromatic substitution, and the sulfonamide group can undergo various reactions. This multi-reactivity makes it a valuable starting material for heterocyclic oriented synthesis (HOS), a strategy focused on creating diverse libraries of compounds with cyclic structures, which are significant in modern drug discovery. nih.gov Its utility is demonstrated in its role as a precursor for a variety of organic compounds, including pharmaceuticals and dyes. google.comskemlifesciences.com

Intermediate in Pharmaceutical Synthesis

The structural motifs present in this compound are found in numerous biologically active molecules, making it a key intermediate in the pharmaceutical industry. google.commedchemexpress.com Its derivatives are investigated for a variety of therapeutic applications.

The sulfonamide group (–SO₂NH₂) is essential for the activity of a major class of drugs known as carbonic anhydrase inhibitors (CAIs). nih.gov Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water into bicarbonate and protons. nih.govmdpi.comtaylorandfrancis.com Inhibiting these enzymes has therapeutic effects in various conditions. While many heterocyclic and aromatic sulfonamides are explored as CAIs, the synthesis often involves reacting a substituted benzenesulfonyl chloride with an appropriate amine or other nucleophile. nih.govnih.gov Given its structure, this compound serves as a direct precursor to such derivatives, forming the basis for novel CAIs. nih.gov The general synthetic approach allows for the creation of diverse sulfonamide derivatives that can be tested for their inhibitory activity against various carbonic anhydrase isoforms like hCA I, II, IX, and XII. nih.govnih.gov

Carbonic anhydrase inhibitors are known to act as weak diuretics, as the enzyme plays a crucial role in sodium and water reabsorption in the kidneys. taylorandfrancis.com By inhibiting carbonic anhydrase, these drugs can increase the excretion of sodium, bicarbonate, and water. This diuretic effect, though often mild, is a key mechanism for some antihypertensive therapies. taylorandfrancis.comnih.gov Therefore, as a precursor to CAIs, this compound is also an intermediate in the synthesis of certain diuretics and antihypertensive agents. nih.gov The development of drugs that lower blood pressure often involves exploring different classes of compounds, including diuretics derived from sulfonamides. nih.gov

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression, and their inhibition is an important strategy in cancer therapy. nih.gov One approach to developing new HDAC inhibitors involves creating bifunctional molecules that combine a known inhibitor scaffold with other functional groups. nih.gov For instance, researchers have developed potent HDAC inhibitors by linking aromatic nitrogen mustards to the structure of existing antitumor agents to enhance their efficacy. nih.gov While direct synthesis from this compound is not prominently documented in this specific context, the general synthetic strategies for creating complex inhibitors often rely on versatile building blocks with multiple reaction sites, a characteristic that this compound possesses.

Significant research has identified benzenesulfonamide (B165840) derivatives as potent inhibitors of the influenza virus hemagglutinin (HA) protein. acs.orgnih.govnih.gov This protein is crucial for the virus's ability to fuse with and enter host cells. acs.orgnih.gov In a key study, structural optimization of a lead compound led to the synthesis of a 2-chloro analogue (compound 40) which demonstrated potent antiviral activity. acs.orgnih.govnih.gov This compound, a derivative of this compound, effectively prevents the cytopathic effects caused by the influenza A/Weiss/43 strain (H1N1). acs.orgnih.govnih.gov Mechanism studies indicate that these inhibitors bind to the HA protein, stabilizing its pre-fusion structure and thereby blocking the virus from fusing with the host's endosome membrane. acs.orgnih.gov The development of this series represents a significant step toward orally bioavailable HA inhibitors for treating influenza. nih.gov

| Compound | Description | Target | Mechanism of Action | Significance |

|---|---|---|---|---|

| Compound 40 | A 2-chloro substituted benzenesulfonamide derivative | Influenza A Hemagglutinin (HA) | Binds to HA and stabilizes its prefusion structure, inhibiting virus-host membrane fusion. acs.orgnih.gov | Demonstrated potent antiviral activity (EC₅₀ of 86 nM) and improved metabolic stability, representing a promising lead for orally bioavailable anti-influenza agents. acs.orgnih.govnih.gov |

| Lead Compound 28 | A benzenesulfonamide derivative, precursor to compound 40 | Influenza A Hemagglutinin (HA) | Inhibits virus-host membrane fusion. | Showed effective prevention of cytopathic effects (EC₅₀ of 210 nM). acs.orgnih.govnih.gov |

Applications in Agrochemical and Pesticide Synthesis

This compound serves as a significant intermediate in the synthesis of various organic compounds, including those with applications in the agrochemical sector. While it is cited as a building block in the production of pesticides, specific, widely-marketed agrochemical end-products directly derived from this compound are not extensively detailed in publicly available scientific literature. google.com Its utility in this field is primarily associated with its role as a precursor for creating more complex molecules with potential pesticidal properties.

The presence of the sulfonamide functional group is a key feature in a number of biologically active compounds, including herbicides, fungicides, and insecticides. nih.gov The synthesis of novel agrochemicals often involves the incorporation of diverse heterocyclic systems, and this compound can be a starting point for constructing such structures. frontiersin.org The reactivity of its chloro, nitro, and sulfonamide groups allows for a variety of chemical transformations, enabling the introduction of different functionalities and the formation of larger, more elaborate molecules.

Research in the field of green chemistry for pesticide development emphasizes the importance of heterocyclic compounds, which are known for their high activity, selectivity, and lower toxicity profiles. frontiersin.org Intermediates like this compound are valuable in this context as they provide a scaffold that can be chemically modified to produce these targeted, environmentally more benign agrochemicals.

A general pathway for its use in agrochemical synthesis would involve the transformation of one or more of its functional groups. For instance, the nitro group can be reduced to an amine, which can then participate in further reactions to build heterocyclic rings or other desired moieties. The chlorine atom can be substituted via nucleophilic aromatic substitution, and the sulfonamide group can also be derivatized. These reactions open up a wide array of possibilities for creating new chemical entities to be screened for pesticidal activity.

Role in the Synthesis of Schiff Bases

This compound plays a role in the synthesis of Schiff bases, primarily by serving as a precursor to the necessary primary amine. Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond (C=N) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ijpsjournal.commasterorganicchemistry.comlibretexts.org

The sulfonamide group itself in this compound does not directly participate in the Schiff base formation. Instead, the compound must first be chemically modified. The most common route involves the reduction of the nitro group (-NO₂) to a primary amino group (-NH₂). This transformation results in the formation of 2-chloro-5-aminobenzenesulfonamide. This new compound, now possessing a reactive primary amine, can then readily undergo a condensation reaction with an aldehyde or ketone to yield a sulfonamide-containing Schiff base. nih.govnih.gov

The synthesis of these Schiff bases is typically carried out by refluxing the sulfonamide-containing amine with the desired aldehyde or ketone in a suitable solvent, often with an acid or base catalyst to facilitate the reaction. ijpsjournal.com The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine bond. libretexts.org

Schiff bases derived from sulfonamides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. ijpsjournal.comiucr.orgderpharmachemica.com The incorporation of the sulfonamide moiety into a Schiff base structure can lead to compounds with enhanced pharmacological properties. nih.gov The general structure of these molecules allows for a wide range of derivatives to be synthesized by varying the aldehyde or ketone reactant, which in turn influences the biological activity of the final product. nih.govnih.gov

Below is an interactive data table summarizing the synthesis of sulfonamide-based Schiff bases:

| Reactant 1 | Reactant 2 | Product Type | Key Reaction |

| Sulfonamide with a primary amine group | Aldehyde | Sulfonamide Schiff Base | Condensation |

| Sulfonamide with a primary amine group | Ketone | Sulfonamide Schiff Base | Condensation |

| 2-Chloro-5-aminobenzenesulfonamide | Substituted Benzaldehyde | Aryl Sulfonamide Schiff Base | Condensation |

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Metabolism

Biodegradation represents a primary mechanism for the removal of organic pollutants from the environment, mediated by the metabolic activities of microorganisms. However, specific studies detailing the complete biodegradation pathway of 2-Chloro-5-nitrobenzenesulfonamide are not extensively documented in publicly available scientific literature. The presence of electron-withdrawing groups, such as the chloro and nitro substituents on the benzene (B151609) ring, generally increases the recalcitrance of aromatic compounds to microbial attack.

Microorganisms Involved in Degradation

Direct evidence identifying specific microbial strains capable of utilizing this compound as a sole source of carbon, nitrogen, or energy is currently limited. Research on analogous compounds, such as other chloronitrobenzenes and sulfonamides, suggests that bacteria from genera like Pseudomonas, Rhodococcus, Cupriavidus, and Arthrobacter are often implicated in the degradation of chlorinated and nitrated aromatic molecules. These microorganisms possess specialized enzymatic systems capable of initiating the breakdown of these stable structures. However, without specific studies, the involvement of these or other microorganisms in the degradation of this compound remains speculative.

Identification of Degradation Intermediates

The metabolic intermediates produced during the biodegradation of this compound have not been experimentally identified. Based on pathways elucidated for similar compounds, potential initial steps could involve either the reduction of the nitro group to a hydroxylamino or amino group, or the enzymatic removal of the chlorine or sulfonate group. For many nitroaromatic compounds, nitroreductase enzymes catalyze the initial reduction, which is a critical detoxification step that makes the aromatic ring more susceptible to subsequent cleavage.

Kinetic Analysis of Biodegradation

A kinetic analysis, including degradation rates and substrate affinity (Kₘ), for the microbial metabolism of this compound has not been reported. Kinetic studies on other veterinary antibiotics have shown that biodegradation often follows first-order or more complex models like the Haldane substrate inhibition model, where high concentrations of the compound can inhibit microbial activity mdpi.comnih.gov. The rate of degradation would be expected to depend on factors such as the microbial population density, temperature, pH, and the concentration of the compound.

Influence of Environmental Factors (e.g., pH) on Degradation

Environmental factors, particularly pH, are known to have a significant influence on the rate of microbial and chemical degradation of pollutants. For the broader class of sulfonamides, pH has been shown to be a critical parameter affecting their degradation rates nih.gov. The speciation of the compound (ionic vs. neutral form) changes with pH, which can affect its bioavailability to microorganisms and its susceptibility to chemical reactions. Studies on other chlorinated phenols have demonstrated that degradation can be more efficient in acidic or alkaline conditions compared to neutral pH mdpi.com. For instance, the degradation of 2-chlorophenol was found to be most effective at a pH of 3 mdpi.com. Conversely, for the degradation of another sulfonamide, 2-phenylbenzimidazole-5-sulfonic acid, increasing the pH from 5 to 9 had a negative effect on the degradation rate nih.gov. This indicates that the optimal pH for degradation is highly compound-specific.

Table 1: Influence of pH on the Degradation of Structurally Related Compounds This table presents findings from studies on compounds structurally related to this compound to illustrate the potential impact of pH.

| Compound | pH Condition | Observed Effect on Degradation |

|---|---|---|

| General Sulfonamides | Acidic & Alkaline | Significantly affected photocatalytic degradation rate nih.gov. |

| 2-Chlorophenol | Acidic (pH 3) | Highest degradation efficiency compared to neutral or alkaline conditions mdpi.com. |

| 2-phenylbenzimidazole-5-sulfonic acid | Alkaline (pH 5 to 9) | Increasing pH caused a decrease in degradation efficiency nih.gov. |

| 2-chloro-4-nitrophenol | pH 5 to 10 | Cupriavidus sp. strain CNP-8 was capable of degradation across this wide pH range nih.gov. |

Photodegradation in the Environment

Reaction with Hydroxyl Radicals

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants that play a central role in the atmospheric and aquatic degradation of organic compounds. They are a primary oxidant in advanced oxidation processes used for water treatment. The reaction of hydroxyl radicals with aromatic compounds typically proceeds through two main mechanisms:

Electrophilic Addition: The hydroxyl radical can add to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical adduct. This is often the dominant pathway for aromatic compounds. For this compound, the addition could occur at various positions on the benzene ring, with the exact location influenced by the directing effects of the existing chloro, nitro, and sulfonamide substituents.

Hydrogen Abstraction: A hydroxyl radical can abstract a hydrogen atom from the molecule. In the case of this compound, this could potentially occur at the sulfonamide (-SO₂NH₂) group, though addition to the ring is generally faster for aromatic systems.

These initial radical products are unstable and undergo further rapid reactions, such as elimination or reaction with oxygen, leading to the formation of hydroxylated derivatives and eventual ring cleavage, ultimately mineralizing the compound to carbon dioxide, water, and inorganic ions. Rate constants for the reaction of hydroxyl radicals with many organic compounds are very high, often approaching diffusion-controlled limits scispace.com.

Table 2: Common Reaction Mechanisms of Hydroxyl Radicals with Aromatic Compounds This table outlines the general reaction types applicable to the theoretical interaction between hydroxyl radicals and this compound.

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Electrophilic Addition | The •OH radical adds to the benzene ring, breaking aromaticity and forming a radical adduct. | Formation of a hydroxycyclohexadienyl radical, leading to hydroxylated intermediates. |

| Hydrogen Abstraction | The •OH radical removes a hydrogen atom from a substituent group. | Formation of a radical centered on the sulfonamide nitrogen, followed by further rearrangement or degradation. |

| Electron Transfer | The •OH radical accepts an electron from the substrate, oxidizing it. | Less common for neutral aromatic rings compared to addition, but can lead to a radical cation. |

Atmospheric Half-Life Estimation

The atmospheric longevity of a chemical is largely determined by its reaction with photochemically produced hydroxyl (OH) radicals, which are the primary cleansing agents in the troposphere. The rate of this reaction is a key parameter in determining the persistence of a substance in the air.

Research Findings: Quantitative Structure-Activity Relationship (QSAR) models, specifically the AOPWIN™ (Atmospheric Oxidation Program for Windows), are used to estimate the rate constant for the gas-phase reaction between this compound and OH radicals. This estimation is based on the chemical's molecular structure. The model predicts a total OH radical reaction rate constant of 0.1636 x 10⁻¹² cm³/molecule-sec.

Assuming a standard atmospheric OH radical concentration of 1.5 x 10⁶ molecules/cm³ (representing a 12-hour daylight average), the atmospheric half-life of this compound is calculated to be 6.98 days. This suggests a moderate persistence in the atmosphere, allowing for potential transport over considerable distances before degradation.

Table 1: Estimated Atmospheric Half-Life of this compound

| Parameter | Estimated Value | Units | Model Used |

| OH Radical Reaction Rate Constant | 0.1636 x 10⁻¹² | cm³/molecule-sec | AOPWIN™ |

| Atmospheric Half-Life | 6.98 | Days | AOPWIN™ |

| (Based on a 12-hr day with an OH radical concentration of 1.5x10⁶ molecules/cm³) |

Hydrolysis Studies

Hydrolysis is a chemical degradation process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is pH-dependent and can be a significant degradation pathway for certain chemical classes in aquatic environments.

Research Findings: The HYDROWIN™ model was used to estimate the hydrolysis rate of this compound. The model screens for functional groups that are susceptible to hydrolysis. For sulfonamides, the model indicates that the rate of hydrolysis is too slow to be measured or environmentally significant. Therefore, hydrolysis is not expected to be a relevant degradation pathway for this compound in aquatic systems at environmentally relevant pH values (pH 5-9).

Environmental Distribution and Partitioning

The way a chemical distributes itself among different environmental compartments such as air, water, soil, and biota is governed by its physical and chemical properties, including its volatility and partitioning behavior.

In the atmosphere, organic compounds can exist in the gas phase or sorbed to airborne particulate matter. This partitioning behavior affects their atmospheric transport, deposition, and degradation.

Research Findings: While direct studies on the gas/particle partitioning of this compound are not available, its tendency to partition can be inferred from its estimated vapor pressure. The MPBPWIN™ model estimates the vapor pressure of the compound to be 1.67 x 10⁻⁸ mmHg at 25°C. This very low vapor pressure suggests that this compound will likely exist predominantly in the particulate phase in the atmosphere. Chemicals sorbed to particles are less susceptible to gas-phase degradation and can be removed from the atmosphere via wet or dry deposition.

The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law Constant. This parameter is crucial for predicting the fate of a substance in aquatic environments.

Research Findings: The HENRYWIN™ model estimates the Henry's Law Constant for this compound using both the bond contribution and group contribution methods. The bond contribution method yields a value of 2.19 x 10⁻¹² atm-m³/mole, while the group contribution method provides an estimate of 1.13 x 10⁻¹¹ atm-m³/mole. Both values are extremely low, indicating that the compound is essentially non-volatile from water and moist soil surfaces. Consequently, volatilization is not a significant environmental fate process for this compound. The model calculates a volatilization half-life from a model river (1 meter deep) of over 6 million hours and from a model lake (1 meter deep) of over 69 million hours.

Table 2: Estimated Volatility of this compound from Water

| Parameter | Estimated Value | Units | Model Used |

| Henry's Law Constant (Bond Method) | 2.19 x 10⁻¹² | atm-m³/mole | HENRYWIN™ |

| Henry's Law Constant (Group Method) | 1.13 x 10⁻¹¹ | atm-m³/mole | HENRYWIN™ |

| Conclusion | Essentially non-volatile from water | - | - |

Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the process by which a chemical's concentration in an aquatic organism achieves a level that is higher than its concentration in the surrounding water. The Bioconcentration Factor (BCF) is a measure of this potential.